

Chemical structure and properties of Leukotriene C4 methyl ester.

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Compound of Interest

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An In-depth Technical Guide to Leukotriene C4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and experimental protocols related to Leukotriene C4 (LTC4) methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Leukotriene C4 methyl ester is the methyl ester derivative of Leukotriene C4, a potent inflammatory mediator. The esterification of the carboxylic acid group on the eicosanoid backbone increases its lipophilicity, rendering it more soluble in organic solvents and potentially more stable than its parent compound.^[1]

Chemical Structure:

- IUPAC Name: (2S)-2-amino-5-[[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid^[1]
- Synonyms: LTC4 methyl ester, N-methyl-LTC4, Leukotriene C4 monomethyl ester^[1]

Below is a summary of the key physicochemical properties of **Leukotriene C4 methyl ester**:

Property	Value	Source(s)
Molecular Formula	C31H49N3O9S	[1]
Molecular Weight	639.80 g/mol	[2]
CAS Number	73958-10-8	[1]
Appearance	White solid	Inferred from related compounds
Solubility	Soluble in ethanol, methanol, DMSO, and DMF.	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Leukotriene C4 methyl ester**. While a comprehensive public database of its spectra is not readily available, the following sections describe the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Leukotriene C4 methyl ester** is expected to be complex due to the numerous protons in different chemical environments. Key expected signals include:

- Olefinic protons: Multiple signals in the range of 5.0-6.8 ppm, corresponding to the protons on the conjugated triene system and other double bonds.
- Methyl ester protons: A sharp singlet around 3.6-3.7 ppm.
- Protons adjacent to hydroxyl and thioether groups: Signals in the range of 3.5-4.5 ppm.
- Glutathione moiety protons: A series of multiplets corresponding to the amino acid residues.
- Aliphatic chain protons: Numerous signals in the upfield region (1.0-2.5 ppm).

^{13}C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 31 carbon atoms. Expected key resonances include:

- Carbonyl carbons: Signals in the downfield region (170-180 ppm) for the ester and amide groups.
- Olefinic carbons: Multiple signals in the range of 120-140 ppm.
- Carbon bearing the hydroxyl group: A signal around 70-75 ppm.
- Methyl ester carbon: A signal around 51-53 ppm.
- Aliphatic carbons: A series of signals in the upfield region (20-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing leukotrienes. In positive ion mode, the $[\text{M}+\text{H}]^+$ ion would be expected at m/z 640.8. In negative ion mode, the $[\text{M}-\text{H}]^-$ ion would be expected at m/z 638.8.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include:

- Loss of the glutathione moiety.
- Cleavage of the fatty acid chain.
- Dehydration (loss of H_2O).

A detailed fragmentation analysis of the parent compound, LTC₄, has been described and can provide a basis for interpreting the spectrum of its methyl ester.^{[4][5]}

Infrared (IR) Spectroscopy

The IR spectrum of **Leukotriene C₄ methyl ester** would exhibit characteristic absorption bands for its functional groups:

- O-H stretch: A broad band around 3300-3500 cm^{-1} from the hydroxyl group.

- N-H stretch: Bands in the region of 3200-3400 cm^{-1} from the amide groups.
- C=O stretch: A strong band around 1740 cm^{-1} for the methyl ester and bands around 1650 cm^{-1} for the amide carbonyls.
- C=C stretch: Bands in the region of 1600-1650 cm^{-1} for the olefinic bonds.

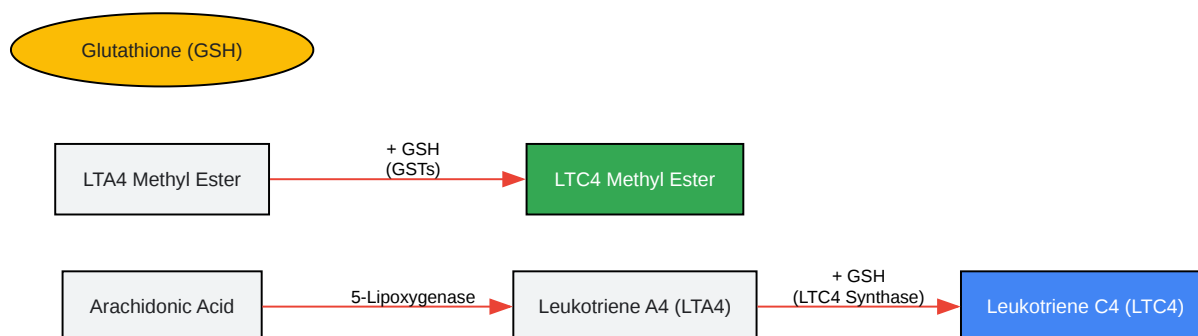
Biological Activity and Signaling Pathway

Leukotriene C4 methyl ester is primarily understood in the context of the cysteinyl leukotriene (CysLT) signaling pathway. CysLTs, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators of inflammation and allergic responses, particularly in the context of asthma.[6]

The biological activity of **Leukotriene C4 methyl ester** itself is not as extensively characterized as its parent compound. It is often used in research as a more stable and cell-permeable precursor to LTC₄. The ester group can be hydrolyzed by intracellular esterases to release the active LTC₄.

Biosynthesis of Leukotriene C4 and its Methyl Ester

Leukotriene C₄ is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The key step is the conjugation of Leukotriene A₄ (LTA₄) with glutathione (GSH), a reaction catalyzed by LTC₄ synthase. Similarly, **Leukotriene C4 methyl ester** can be synthesized from LTA₄ methyl ester and glutathione, a reaction that can be catalyzed by various glutathione S-transferases.[7]



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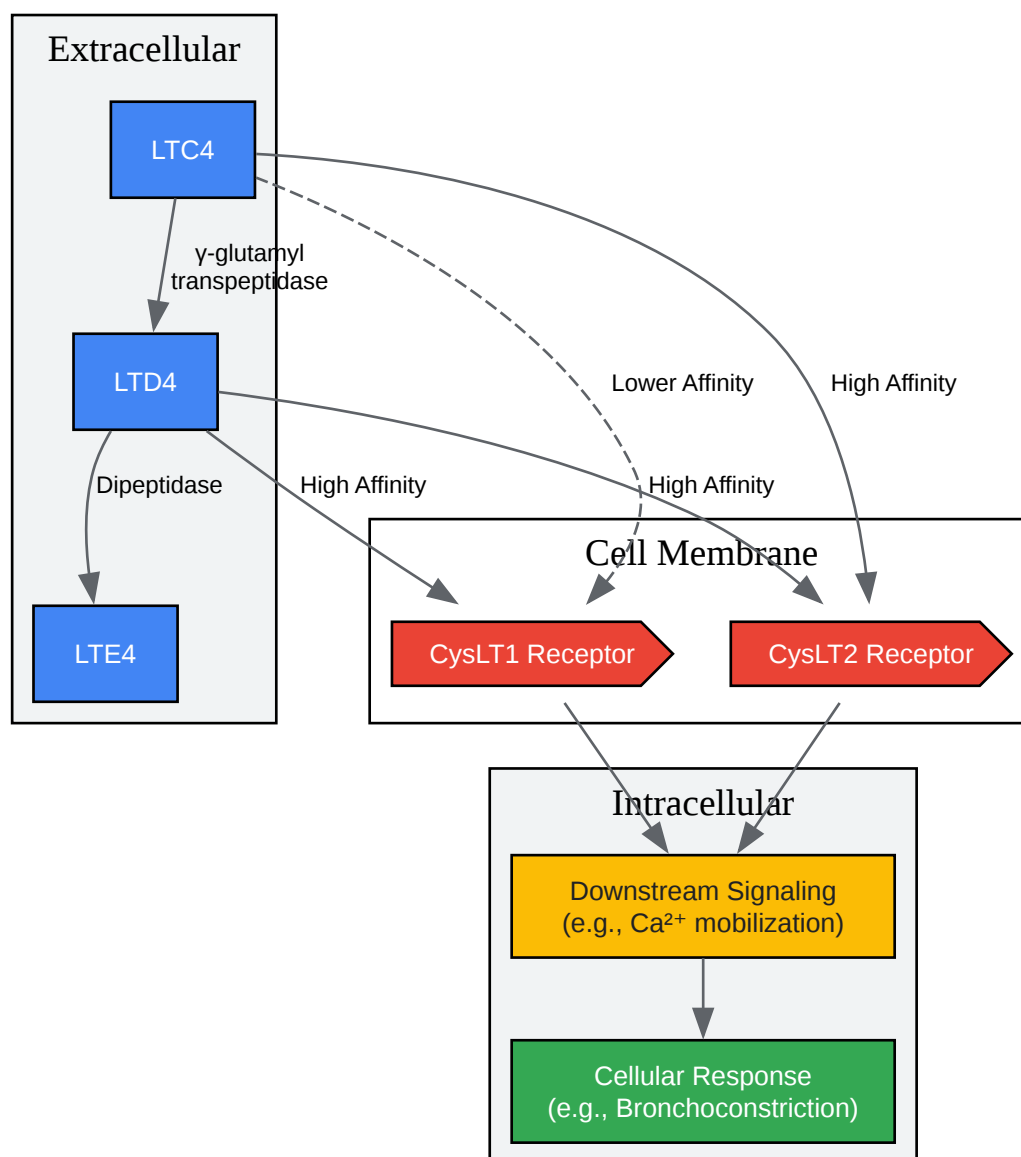
Biosynthesis of Leukotriene C4 and its methyl ester.

Cysteinyl Leukotriene Signaling Pathway

Once formed, LTC₄ is transported out of the cell and can be sequentially metabolized to LTD₄ and LTE₄. These CysLTs exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2.^{[6][8][9]}

- CysLT1 Receptor: Binds LTD₄ with the highest affinity, followed by LTC₄ and then LTE₄.^{[8][9]}
- CysLT2 Receptor: Binds LTC₄ and LTD₄ with roughly equal affinity.^{[8][9]}

The activation of these receptors leads to a cascade of intracellular events, including calcium mobilization and activation of signaling pathways that result in smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells.



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Overview of the Cysteinyl Leukotriene signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and purification of **Leukotriene C4 methyl ester**.

Enzymatic Synthesis of Leukotriene C4 Methyl Ester

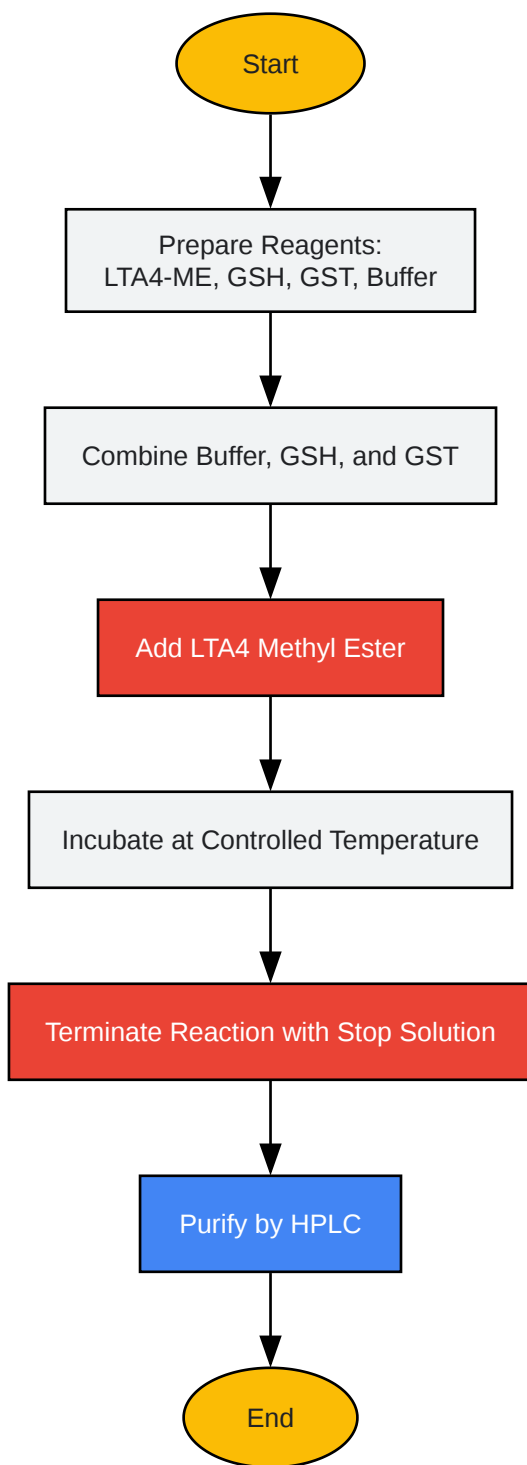
This protocol describes the synthesis of LTC₄ methyl ester from LTA₄ methyl ester and glutathione using glutathione S-transferases (GSTs).

Materials:

- Leukotriene A₄ methyl ester solution (in an appropriate organic solvent)
- Reduced glutathione (GSH)
- Purified glutathione S-transferase (e.g., from rat liver)
- Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- Stop solution (e.g., methanol or acetonitrile)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Prepare a stock solution of LTA₄ methyl ester in an organic solvent and store it under an inert atmosphere at low temperature (-20°C or -80°C).
- Prepare a fresh solution of GSH in the reaction buffer.
- In a reaction vessel, combine the reaction buffer, GSH solution, and the GST enzyme.
- Initiate the reaction by adding a small volume of the LTA₄ methyl ester stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).
- Terminate the reaction by adding a sufficient volume of the stop solution.
- The resulting mixture containing LTC₄ methyl ester can then be purified by HPLC.



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Workflow for the enzymatic synthesis of LTC4 methyl ester.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for purifying **Leukotriene C4 methyl ester** from the reaction mixture.^[10]

Instrumentation and Columns:

- A standard HPLC system with a UV detector.
- A C18 reverse-phase column.

Mobile Phase:

- A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of a modifying acid like trifluoroacetic acid).

Procedure:

- Equilibrate the HPLC column with the initial mobile phase conditions.
- Inject the reaction mixture (after termination) onto the column.
- Run a solvent gradient to elute the components. A typical gradient might start with a lower concentration of the organic solvent and gradually increase to elute the more nonpolar compounds.
- Monitor the elution profile at a wavelength where leukotrienes absorb, typically around 280 nm.
- Collect the fractions corresponding to the LTC4 methyl ester peak.
- The identity and purity of the collected fractions can be confirmed by mass spectrometry and NMR.

Conclusion

Leukotriene C4 methyl ester is a valuable tool for studying the cysteinyl leukotriene pathway. Its increased stability and lipophilicity compared to LTC₄ make it a useful substrate for in vitro and in cell-based assays. This guide provides essential information for researchers working with this important lipid mediator, from its fundamental properties to practical experimental protocols. Further research into the specific biological activities of the methyl ester itself may reveal additional roles beyond that of a stable LTC₄ precursor.

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